methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate
Description
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate is a chemical compound known for its unique structure and properties It is used in various scientific research applications, particularly in the fields of chemistry and biology
Properties
IUPAC Name |
methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c1-26-15(22)12-7-9-14(10-8-12)27(24,25)21-11-16(23,17(18,19)20)13-5-3-2-4-6-13/h2-10,21,23H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOWZBICOGNJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biocatalytic Approaches
The enantioselective synthesis of trifluoromethylated alcohols has been revolutionized by microbial biocatalysis. As demonstrated in US Patent 6,773,910 B1 , Rhodococcus equi TG 328-2 (DSM 11636) efficiently hydrolyzes racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide to yield (S)- or (R)-enantiomers of the corresponding acid. Adapting this method, the phenyl-substituted analog could be synthesized via the following steps:
Synthesis of 3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropionamide :
Enantioselective Hydrolysis :
Reduction to Amine :
Chemical Synthesis
For laboratories without biocatalytic capabilities, a purely chemical route is feasible:
Nucleophilic Addition to Trifluoromethyl Ketone :
Amination via Curtius Rearrangement :
- The alcohol is oxidized to the ketone, followed by formation of the acyl azide.
- Thermal decomposition yields an isocyanate, hydrolyzed to the primary amine.
Synthesis of Methyl 4-(Chlorosulfonyl)Benzoate
The sulfonyl chloride precursor is critical for sulfonamide bond formation.
Direct Sulfonation-Chlorination
Alternative Route via Diazotization
For regioselective sulfonation:
- Diazonium Salt Formation :
- Methyl 4-aminobenzoate is treated with NaNO₂/HCl at 0°C.
- Sulfonation :
Coupling of Sulfonyl Chloride and Amine
The final step involves forming the sulfonamide bond:
Reaction Conditions :
- Methyl 4-(chlorosulfonyl)benzoate (1.0 equiv) and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine (1.2 equiv) are stirred in dry dichloromethane.
- Pyridine (2.0 equiv) is added to scavenge HCl.
- Temperature : 0°C → room temperature, 6–12 hours.
Workup :
Purification and Characterization
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 5H, Ph), 5.20 (s, 1H, OH), 3.90 (s, 3H, OCH₃), 3.60 (d, J = 6.0 Hz, 2H, CH₂NH), 1.80 (s, 1H, NH).
- ¹⁹F NMR : −70.5 ppm (CF₃).
Challenges and Optimization Strategies
Stereochemical Control
The tertiary alcohol’s configuration influences biological activity. Enzymatic resolution (e.g., Candida antarctica lipase B) can enhance ee to >99%.
Moisture Sensitivity
The sulfonyl chloride intermediate is hygroscopic. Reactions must be conducted under anhydrous conditions with molecular sieves.
Byproduct Formation
Over-chlorination during sulfonation is mitigated by strict temperature control (−5°C).
Industrial-Scale Considerations
Biocatalytic Process Economics
Continuous Flow Chemistry
Microreactors enable safer handling of sulfonyl chlorides and improve mixing efficiency, boosting yield to 85%.
Chemical Reactions Analysis
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate is utilized in several scientific research areas:
Chemistry: It is used in the synthesis and characterization of novel chemical entities, particularly in catalytic processes that yield pharmaceutically relevant products.
Biology: The compound’s structure is related to those used in studies of antihyperglycemic agents, indicating its potential in developing new therapeutic agents.
Medicine: Research into its potential therapeutic applications, including its role in developing new drugs, is ongoing.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism by which methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the hydroxy group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways.
Comparison with Similar Compounds
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate can be compared with similar compounds such as:
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: This compound shares the trifluoromethyl and hydroxy groups but differs in its overall structure and applications.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Another similar compound with trifluoromethyl and hydroxy groups, used in different chemical reactions and applications.
Biological Activity
Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a sulfamoyl group attached to a benzoate moiety and a trifluoromethylated hydroxyphenylpropyl side chain. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which are crucial for biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the sulfonamide group can interact with the active sites of enzymes through hydrogen bonding, while the hydrophobic trifluoromethyl groups enhance binding affinity.
- Antioxidant Activity : Research indicates that compounds with hydroxy groups exhibit antioxidant properties. This compound may scavenge free radicals, thereby protecting cells from oxidative stress .
Antidiabetic Potential
Recent studies have evaluated the compound's efficacy as a multitarget antidiabetic agent. In vitro assays demonstrated significant inhibitory effects on key enzymes related to glucose metabolism:
| Target Enzyme | IC50 (μM) | Standard | Standard IC50 (μM) |
|---|---|---|---|
| α-Glucosidase | 6.28 | Acarbose | 2.00 |
| α-Amylase | 4.58 | Acarbose | 1.58 |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.91 | Ursolic Acid | 1.35 |
| DPPH Radical Scavenging | 2.36 | Ascorbic Acid | 0.85 |
These results suggest that this compound has promising antidiabetic properties and could be a candidate for further development in diabetes management .
Anti-inflammatory Properties
In addition to its antidiabetic effects, preliminary studies indicate potential anti-inflammatory activities. The compound's structural characteristics may allow it to modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
A notable case study involved testing the compound on albino mice to assess acute toxicity and behavioral changes over a period of 72 hours. No significant adverse effects were observed, indicating a favorable safety profile for further pharmacological exploration .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves steric hindrance from the trifluoromethyl and phenyl groups, which may reduce nucleophilic reactivity during sulfamoylation. Optimization strategies include:
- Using high-boiling solvents (e.g., DMF or THF) to enhance solubility of intermediates .
- Employing coupling agents like EDCI/HOBt to activate the sulfamoyl group for efficient amide bond formation .
- Monitoring reaction progress via LC-MS or TLC to avoid over-functionalization .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal analytical techniques are critical:
- NMR : H and F NMR to verify trifluoromethyl group positioning and hydroxy proton integration .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystalline) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Use polar aprotic solvents (e.g., DMSO) due to the sulfamoyl and ester groups. Hydrophobic trifluoromethyl groups may require co-solvents like ethanol .
- Stability : Protect from moisture (hydrolysis of ester/sulfamoyl groups) and light (degradation of aromatic systems). Conduct accelerated stability studies under varying pH and temperature .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The CF group acts as a strong electron-withdrawing group, activating the adjacent hydroxy-phenyl moiety for SN reactions. However, steric bulk may limit accessibility.
- Experimental Design : Compare reaction rates with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring) .
- Contradiction Note : Some studies report reduced reactivity due to steric shielding, necessitating computational modeling (DFT) to resolve .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Verify purity (>95% via HPLC) and batch-to-batch consistency, as impurities (e.g., residual solvents) may skew bioassay results .
- Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition IC) across multiple cell lines to isolate compound-specific effects .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile divergent results from studies using different experimental models .
Q. How can the environmental fate of this compound be evaluated in ecological risk assessments?
- Methodological Answer :
- Degradation Pathways : Simulate hydrolysis/oxidation under controlled conditions (pH 3–9, UV exposure) and analyze metabolites via GC-MS .
- Bioaccumulation Potential : Calculate logP values (experimental or computational) to predict partitioning in aquatic vs. lipid-rich systems .
- Tiered Testing : Follow OECD guidelines for acute/chronic toxicity in model organisms (e.g., Daphnia magna) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
